Cas no 87-81-0 (D-Tagatose)

D-Tagatose is a unique sweetener derived from lactose, offering a distinct advantage in its ability to reduce calorie content without significantly altering flavor profiles. It possesses improved stability and shelf life compared to traditional sugar substitutes, making it an attractive option for applications requiring long-term preservation.
D-Tagatose structure
D-Tagatose structure
Product Name:D-Tagatose
CAS No:87-81-0
MF:C6H12O6
MW:180.155882835388
MDL:MFCD00134449
CID:81736
PubChem ID:24900070
Update Time:2026-04-27

D-Tagatose Chemical and Physical Properties

Names and Identifiers

    • (3S,4S,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one
    • D-Tagatose
    • D-(-)-Tagatose
    • D(-)-Tagatose
    • D-(−)-Tagatose
    • TAGATOSE, D-(RG)
    • D-lyxo-2-Hexulose
    • D-LYXO-HEXULOSE
    • d-tagatos
    • P-TAGATOSE
    • TAGATOSE,D
    • TAGLOSE
    • lyxo-2-Hexulose
    • keto-D-tagatose
    • Tagatose, D-
    • Tagatose [NF]
    • D-lyxo-hex-2-ulose
    • T7A20Y888Y
    • Tagatose (NF)
    • Fructon
    • Sorbinose
    • Sorbin
    • xylo-Hexulose
    • L-Sorbinose
    • DL-Tagatose
    • Naturlose
    • Hex-2-ulose
    • L-xylo-2-Hexulose
    • L(-)-Sorbose
    • delta-Fructose
    • L-1,3,4,5,6-Pentahydroxyhexan-2-one
    • Beta-delta-fructose
    • delta
    • Tagatose
    • Tagatose, D- (8CI)
    • DB04936
    • HY-42680
    • Q414089
    • GEO-02222
    • D-(-)-Tagatose, analytical standard
    • AS-44378
    • EINECS 201-772-3
    • TAGATOSE, D- [II]
    • NCGC00248704-01
    • REl-(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
    • D-(-)-Tagatose, >=98.5%
    • s5387
    • MFCD00134449
    • CS-0028435
    • CCG-266424
    • W-200517
    • Tagatose, United States Pharmacopeia (USP) Reference Standard
    • SCHEMBL4035
    • CHEMBL1236183
    • AKOS015902493
    • D-TAGATOSE [MI]
    • D-TAGATOSE [FCC]
    • TAGATOSE [MART.]
    • T1501
    • CHEBI:47693
    • TAGATOSE [USP-RS]
    • NS00069024
    • BJHIKXHVCXFQLS-PQLUHFTBSA-N
    • AKOS015856492
    • D09007
    • A11737
    • UNII-T7A20Y888Y
    • 17598-81-1
    • 87-81-0
    • DTXSID201349225
    • BRD-K18320600-001-01-9
    • MDL: MFCD00134449
    • Inchi: 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1
    • InChI Key: BJHIKXHVCXFQLS-PQLUHFTBSA-N
    • SMILES: [C@H](O)([C@H](O)CO)[C@H](O)C(=O)CO
    • BRN: 1724555

Computed Properties

  • Exact Mass: 180.06300
  • Monoisotopic Mass: 180.063388
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 118
  • Surface Charge: 0
  • XLogP3: -2.8

Experimental Properties

  • Color/Form: White crystals. It tastes slightly sweet. It is hygroscopic.
  • Density: 1.2805 (rough estimate)
  • Melting Point: 130.0 to 135.0 deg-C
  • Boiling Point: 551.7°C at 760 mmHg
  • Flash Point: 301.5 °C
  • Refractive Index: -5.5 ° (C=1, H2O)
  • Solubility: H2O: 0.1 g/mL, clear, colorless
  • PSA: 118.22000
  • LogP: -3.37720
  • Merck: 9030
  • Specific Rotation: -4 to -8° (c=1, H2O)
  • Solubility: It is easily soluble in water (h2o: 0.1 g/ml) and almost insoluble in ethanol and methanol.

D-Tagatose Security Information

D-Tagatose Customs Data

  • HS CODE:29400000
  • Customs Data:

    China Customs Code:

    29400000

D-Tagatose Pricemore >>

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D-Tagatose Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 5′-ATP ,  Manganese(2+) ,  Magnesium(2+) Catalysts: Hexokinase ,  L-Arabinose isomerase Solvents: Water ;  12 - 36 h, pH 7.5, 37 °C
1.2 Reagents: Sodium chloride ,  Silver nitrate Solvents: Water ;  pH 5.5, 37 °C
Reference
Facile Enzymatic Synthesis of Ketoses
Wen, Liuqing; et al, Angewandte Chemie, 2015, 54(43), 12654-12658

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: D-Iditol dehydrogenase Solvents: Water
Reference
Bioconversion of sugars and polyols into chiral building blocks for chemical synthesis
Huwig, A.; et al, Mededelingen - Faculteit Landbouwkundige en Toegepaste Biologische Wetenschappen (Universiteit Gent), 1994, 59, 2393-401

Production Method 3

Reaction Conditions
1.1 Solvents: Water
Reference
Conversion of L-rhamnose into ten of the sixteen 1- and 6-deoxyketohexoses in water with three reagents: D-tagatose-3-epimerase equilibrates C3 epimers of deoxyketoses
Gullapalli, Pushpakiran; et al, Tetrahedron Letters, 2010, 51(6), 895-898

Production Method 4

Reaction Conditions
1.1 Catalysts: Manganese ,  L-Arabinose isomerase ,  β-Galactosidase ;  pH 7, 50 °C
Reference
Enzymatic synthesis of D-tagatose from lactose with the combination of β-galactosidase and L-arabinose isomerase
Zhang, Liu-quan; et al, Gongye Weishengwu, 2012, 42(4), 48-53

Production Method 5

Reaction Conditions
1.1 240 min, pH 12, 70 °C
Reference
Recycling preparation of high-purity tagatose from galactose using one-pot boronate affinity adsorbent-based adsorption-Assisted isomerization and simultaneous purification
Wang, Zihao; et al, Chemical Engineering Journal (Amsterdam, 2022, 446,

Production Method 6

Reaction Conditions
1.1 Catalysts: Ribose phosphate isomerase Solvents: Water ;  5 - 30 min, pH 7.5, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Novel substrates of a ribose-5-phosphate isomerase from Clostridium thermocellum
Yoon, Ran-Young; et al, Journal of Biotechnology, 2009, 139(1), 26-32

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Silver nitrate Solvents: Water ;  pH 5.5, 37 °C
Reference
Facile Enzymatic Synthesis of Ketoses
Wen, Liuqing; et al, Angewandte Chemie, 2015, 54(43), 12654-12658

Production Method 8

Reaction Conditions
1.1 Reagents: Manganese dichloride Catalysts: L-Arabinose isomerase ,  β-Glycosidase Solvents: Water ;  24 h, pH 7.9, 65 °C
Reference
Enzymatic conversion of D-galactose to D-tagatose: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii
Jorgensen, F.; et al, Applied Microbiology and Biotechnology, 2004, 64(6), 816-822

Production Method 9

Reaction Conditions
1.1 Catalysts: Amberlyst 15 ,  Hydrotalcite-2H2 (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Dimethylformamide ;  3 h, 383 K
2.1 Catalysts: Hydrotalcite-2H2 (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Dimethylformamide ;  3 h, 373 K
Reference
One-pot synthesis of furans from various saccharides using a combination of solid acid and base catalysts
Tuteja, Jaya; et al, Bulletin of the Chemical Society of Japan, 2012, 85(3), 275-281

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 3-[[[(2-Carboxypropyl)oxidogermyl]oxy]oxidogermyl]-2-methylpropanoic acid ,  Poly[oxy[(2-carboxypropyl)hydroxygermylene]] (hydrolyzed) Solvents: Water
Reference
Method for isomerization of aldose to ketose using organogermanium compound as promoter
, Japan, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: NAD ,  Oxygen Catalysts: NADH oxidase ,  Polyol dehydrogenase (NAD(P)) Solvents: Water ;  15 h, pH 8, 30 °C
Reference
D-Tagatose manufacture through bio-oxidation of galactitol derived from waste xylose mother liquor
Sha, Feng; et al, Green Chemistry, 2018, 20(10), 2382-2391

D-Tagatose Raw materials

D-Tagatose Preparation Products

D-Tagatose Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87-81-0)D-塔格糖
Order Number:LE2471377;LE18403;LE6020
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Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:87-81-0)D-Tagatose
Order Number:A842375
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:87-81-0)D-tagatose
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com

D-Tagatose Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
GC-MS
GC-MS

Additional information on D-Tagatose

D-Tagatose: A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments

D-Tagatose, with the chemical name CAS no. 87-81-0, is a monosaccharide that belongs to the ketose family. This naturally occurring sugar has garnered significant attention in the field of chemobiomedicine due to its unique structural and functional properties. Structurally, D-Tagatose is a C-4 epimer of D-galactose, differing in the configuration at the fourth carbon atom. This subtle difference imparts distinct metabolic pathways and biological activities, making it a subject of extensive research and development.

The chemical formula of D-Tagatose is C₆H₁₂O₆, and it exists as a white crystalline powder with a sweet taste. Its solubility in water and other polar solvents makes it suitable for various pharmaceutical and food applications. The compound's stability under different pH and temperature conditions further enhances its utility in industrial processes. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for D-Tagatose, reducing costs and improving accessibility for research and commercial purposes.

In the realm of health sciences, D-Tagatose has been studied for its potential health benefits. Unlike conventional sugars like glucose, D-Tagatose exhibits low caloric content and does not significantly raise blood glucose levels. This characteristic makes it an attractive alternative for diabetic patients and those seeking low-carb dietary options. Additionally, preliminary studies suggest that D-Tagatose may possess prebiotic properties, promoting the growth of beneficial gut microbiota. These findings have sparked interest in developing functional foods and dietary supplements incorporating D-Tagatose.

The pharmaceutical industry has also explored the therapeutic applications of D-Tagatose. Its ability to modulate metabolic pathways has led to investigations into its potential role in managing metabolic syndromes, obesity, and type 2 diabetes. Research indicates that D-Tagatose may enhance insulin sensitivity and reduce fat accumulation in adipose tissues. Furthermore, its anti-inflammatory properties have been observed in certain models, suggesting its potential use in treating inflammatory diseases. These promising findings have prompted further clinical trials to validate these effects and explore new therapeutic modalities.

Recent breakthroughs in biotechnology have expanded the applications of D-Tagatose beyond traditional uses. For instance, genetic engineering techniques have been employed to develop microorganisms capable of efficiently converting lactose into D-Tagatose. This biocatalytic approach not only provides a sustainable production method but also opens doors for waste management solutions in dairy industries. Moreover, D-Tagatose's role as a carbon source in microbial fermentation has been exploited to produce biofuels and other high-value biochemicals.

The food industry has embraced D-Tagatose as a natural sweetener with minimal calories and no adverse effects on dental health. Its stability under heat treatment makes it suitable for use in baked goods, beverages, and confectionery items without compromising texture or flavor. Consumer preferences for healthier alternatives have driven the demand for D-Tagatose-based products, leading to an increase in market availability. Manufacturers are continuously innovating to incorporate this sugar into diverse food formulations while maintaining nutritional quality and sensory appeal.

From an academic perspective, the study of D-Tagatose has contributed significantly to our understanding of carbohydrate chemistry and metabolism. Researchers have utilized advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry to elucidate the molecular structure and interactions of D-Tagatose with biological molecules. These studies have provided insights into the mechanisms underlying its metabolic pathways and biological activities. Such knowledge is crucial for developing novel drugs targeting metabolic disorders and enhancing therapeutic strategies.

The environmental impact of producing and utilizing D-Tagatose has also been a focus of recent research. Sustainable agricultural practices have been explored to optimize yield without compromising ecological balance. Additionally, efforts are underway to develop eco-friendly synthesis methods that minimize waste generation and energy consumption. These initiatives align with global trends toward green chemistry and sustainable development goals.

In conclusion, D-Tagatose (CAS no. 87-81-0) is a versatile monosaccharide with significant potential in health sciences, pharmaceuticals, food technology, and biotechnology. Its unique properties make it an attractive alternative to conventional sugars while offering numerous health benefits. Ongoing research continues to uncover new applications and improve production methods for this compound. As scientific understanding advances, the role of D-Tagatose is expected to expand further across various industries.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87-81-0)D-塔格糖
LE2471377;LE18403;LE6020
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:87-81-0)D-Tagatose
A842375
Purity:99%
Quantity:100g
Price ($):151.0
Email